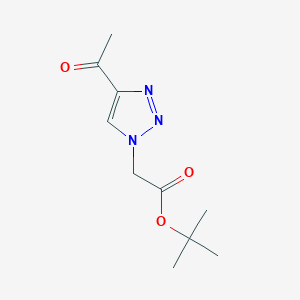

tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate: is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Analyse Biochimique

Biochemical Properties

It is known that similar compounds, such as indole derivatives, have diverse biological activities and interact with multiple receptors .

Cellular Effects

It is known that similar compounds can dramatically accelerate reaction rates and suppress cell cytotoxicity .

Molecular Mechanism

Similar compounds have been found to bind with high affinity to multiple receptors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

Acetylation: The triazole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Esterification: The final step involves the esterification of the acetylated triazole with tert-butyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: tert-Butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reagents and conditions used.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted esters or amides.

Applications De Recherche Scientifique

Chemistry:

Catalysis: The triazole ring can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as conductivity or fluorescence.

Biology and Medicine:

Drug Development: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be explored for similar applications.

Bioconjugation: The “click” chemistry approach used in its synthesis is widely used in bioconjugation, attaching biomolecules to various surfaces or other molecules.

Industry:

Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives due to its chemical stability and reactivity.

Mécanisme D'action

The mechanism of action of tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which could be crucial in its mechanism of action.

Comparaison Avec Des Composés Similaires

- tert-Butyl 2-(4-methyl-1H-1,2,3-triazol-1-yl)acetate

- tert-Butyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate

- tert-Butyl 2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate

Comparison:

- tert-Butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate is unique due to the presence of the acetyl group, which can undergo various chemical transformations, making it versatile for different applications.

- tert-Butyl 2-(4-methyl-1H-1,2,3-triazol-1-yl)acetate lacks the acetyl group, making it less reactive in certain chemical reactions.

- tert-Butyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate has a phenyl group, which can enhance its aromaticity and potential interactions with biological targets.

- tert-Butyl 2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate contains a bromine atom, which can be useful in halogenation reactions and further functionalization.

Activité Biologique

tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article focuses on the biological activity of this specific triazole derivative, exploring its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes a triazole ring with an acetyl group and a tert-butyl ester. Its molecular formula is C10H15N3O3, and it has a CAS number of 1864058-47-8. The presence of the acetyl group is significant as it can undergo various chemical transformations, enhancing the compound's reactivity and biological potential.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 2-(4-acetyltriazol-1-yl)acetate |

| Molecular Formula | C₁₀H₁₅N₃O₃ |

| CAS Number | 1864058-47-8 |

Enzyme Inhibition

The triazole ring is known to interact with various enzymes due to its ability to form hydrogen bonds and coordinate with metal ions. This property may allow this compound to act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies on similar triazole compounds have demonstrated their efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases .

Case Studies

-

Inhibition of Acetylcholinesterase :

A study highlighted that certain triazole hybrids showed potent AChE inhibitory activity with IC50 values lower than that of standard drugs like donepezil. The incorporation of the triazole moiety into various scaffolds enhanced their inhibitory potency against AChE . -

Antibacterial Activity :

In a comparative study involving various triazole derivatives, compounds similar to this compound exhibited antibacterial properties against E. coli. The effectiveness was influenced by the compound's ability to penetrate bacterial membranes and inhibit essential metabolic functions .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Binding to active sites of enzymes such as AChE or BuChE.

- Cell Membrane Interaction : Disruption of microbial cell membranes leading to cell death.

The presence of functional groups such as the acetyl moiety may enhance these interactions by providing additional sites for binding or reactivity.

Comparative Analysis with Similar Compounds

A comparison with other triazole derivatives reveals that:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| tert-butyl 2-(4-acetyltriazol-1-yl)acetate | Potential AChE inhibitor | TBD |

| tert-butyl 2-(4-methyltriazol-1-yl)acetate | Moderate AChE inhibition | 6.21 |

| tert-butyl 2-(4-bromotrizol-1-yl)acetate | Antimicrobial activity | TBD |

Propriétés

IUPAC Name |

tert-butyl 2-(4-acetyltriazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-7(14)8-5-13(12-11-8)6-9(15)16-10(2,3)4/h5H,6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCUBGYORRSZJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=N1)CC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.